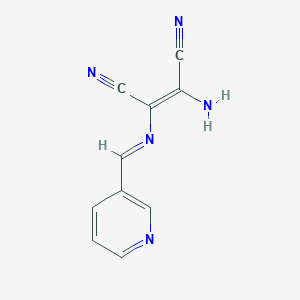
(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The molecule contains a pyridine ring, which contributes to its aromaticity and stability. The presence of the amino and nitrile groups can significantly influence the compound’s reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amino group (-NH2) can participate in acid-base reactions, and the nitrile group (-CN) can undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and amino groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Material Science
One area of application involves the study of metal ion-mediated reactions and the synthesis of coordination polymers. For example, research has explored metal ion (Ni(II) vs Co(II))-mediated unusual amine-imine interconversion in conjugated amine-ene-imine ligands. This study highlighted the intricate redox chemistry and potential applications in material science due to the structural and electronic versatility of these complexes (Bag, Barman, & Pal, 2020). Similarly, another study focused on the synthesis of metal–organic coordination polymers containing multiple chiral centers, suggesting their potential in asymmetric catalysis and materials science (Yang, Xie, Zou, Sun, & Wu, 2011).
Biological Imaging and Sensing
Related compounds have been applied in biological imaging, particularly in the development of fluorescent sensors for metal ions. For instance, midrange affinity fluorescent Zn(II) sensors from the Zinpyr family have been synthesized for biological imaging applications, indicating the relevance of these compounds in biochemistry and cellular biology (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Catalytic Activity
Research into the catalytic activity of related complexes has shown their utility in various chemical transformations. For example, Ti(IV) and Zr(IV) complexes derived from related ligands have demonstrated activity in asymmetric hydroamination/cyclization of aminoalkenes, showcasing their potential as catalysts in organic synthesis (Xiang, Song, & Zi, 2008).
Molecular Chemosensors
Moreover, related compounds have been developed as chemosensors for detecting metal ions. A study on a simple pyridine-based chemosensor emphasized its utility for highly sensitive and selective mercury(II) detection, underlining the importance of these compounds in environmental monitoring and safety (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).
Antimicrobial and Antitumor Studies
Lastly, zinc(II) complexes with pyridine thiazole derivatives have been synthesized and studied for their antimicrobial and antitumor activities. This research underscores the potential therapeutic applications of these complexes in medicine and pharmacology (Xun-Zhong, An-sheng, Fu-Ran, Min-Cheng, Yan-zhi, Meng, & Yu, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-4-9(13)10(5-12)15-7-8-2-1-3-14-6-8/h1-3,6-7H,13H2/b10-9-,15-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWWJVZIGPOKI-GEZCQDGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)
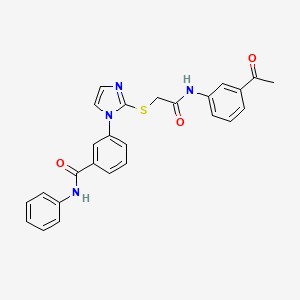
![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)
![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)

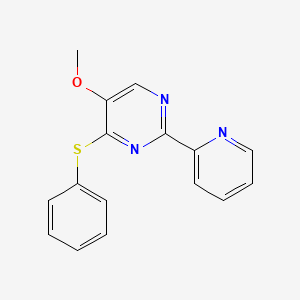
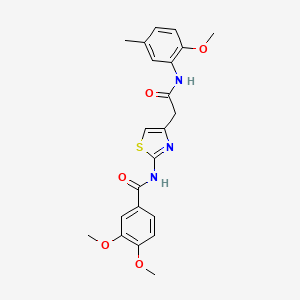
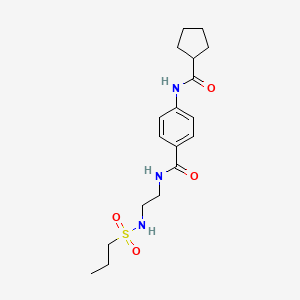
![Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2711470.png)
![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)


![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)
